![molecular formula C18H18N6O2S B2371191 2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034277-11-5](/img/structure/B2371191.png)
2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide” is a complex organic molecule that contains several important functional groups and heterocyclic rings, including an indole ring, a 1,2,4-triazole ring, and a pyridazine ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. The indole ring system is aromatic and planar, while the 1,2,4-triazole ring is also planar and can participate in hydrogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of multiple heterocyclic rings and polar functional groups would likely make this compound relatively polar and potentially soluble in polar solvents .
Applications De Recherche Scientifique
Anti-HIV Activity:
Research has explored the anti-HIV potential of this compound. In a study titled “Synthesis and Anti-HIV Activity of 6-((1H-indol-3-yl)methyl)-5-ethyl-pyrimidin-4(3H)-one Analogues,” it was investigated as an anti-HIV agent . Further studies are needed to understand its mechanism of action and potential clinical applications.
Anti-Inflammatory Properties:
In animal models, the compound demonstrated promising effects in reducing inflammation. Specifically, at an intraperitoneal dose of 30 mg/kg, it reduced paw volume, inflammation, and pannus formation in arthritic rats . This suggests potential applications in managing inflammatory conditions.
Anti-Tumor Activity:
Derivatives of this compound have been synthesized and evaluated for their anti-tumor activity. In vitro studies explored 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, which showed promise as potential anti-cancer agents . Further investigations are warranted to assess their efficacy in vivo.
Fluorescent Properties:
Researchers have synthesized related compounds with interesting optical properties. For instance, 2-(1H-indol-3-yl)acetonitrile-based fluorophores exhibited high fluorescence quantum yield and good thermal stability . These properties could find applications in imaging and sensing.
α-Glucosidase Inhibition:
Indolyl-1,2,4-oxidizable derivatives, including some related to our compound, were evaluated as non-competitive α-glucosidase inhibitors. Compound 35 showed potent inhibitory activity, surpassing the reference drug acarbose . This suggests potential use in managing diabetes.
Orientations Futures
Given the biological activity of many indole and 1,2,4-triazole containing compounds, this compound could be of interest for further study in medicinal chemistry . Potential areas of investigation could include synthesizing analogs of this compound and testing their biological activity, as well as investigating the mechanism of action of this compound .
Propriétés
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(1H-indol-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-2-26-18-8-7-15-21-22-16(24(15)23-18)10-20-17(25)11-27-14-9-19-13-6-4-3-5-12(13)14/h3-9,19H,2,10-11H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLYERLYMKHBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)CSC3=CNC4=CC=CC=C43)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

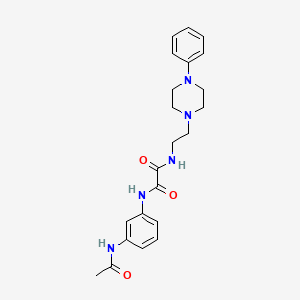
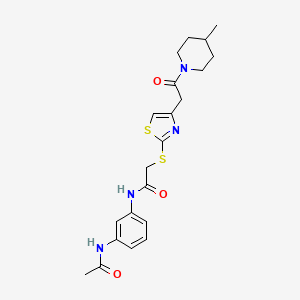
![1-[4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2371114.png)
![Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate](/img/structure/B2371117.png)
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2371118.png)
![(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2371119.png)
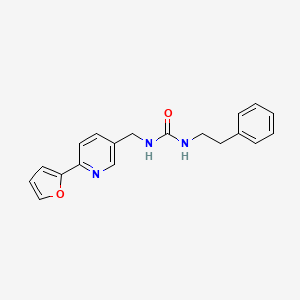

![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)
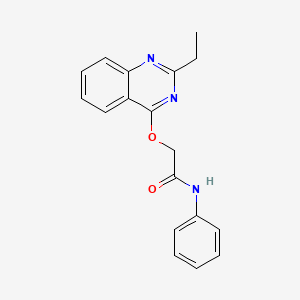
![N-[cyano(2-methoxyphenyl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxamide](/img/structure/B2371126.png)
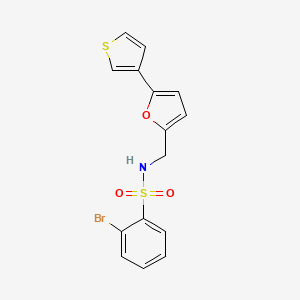
![N-[2-(dimethylamino)pyridin-3-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B2371129.png)
